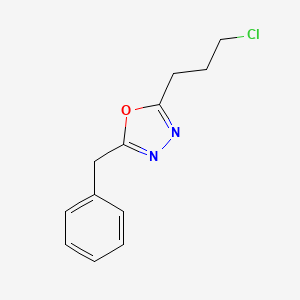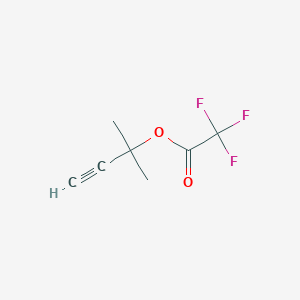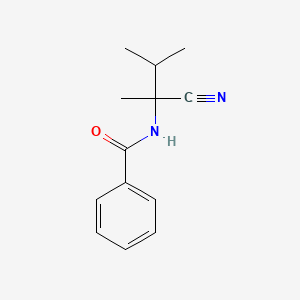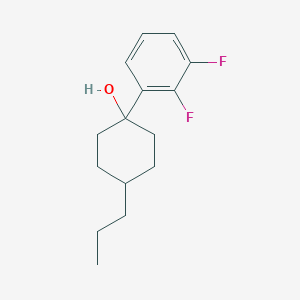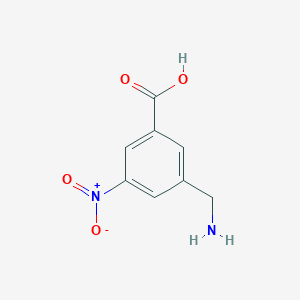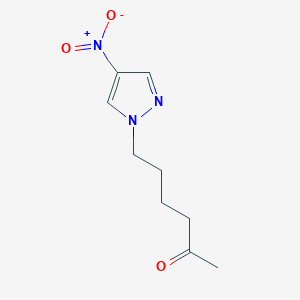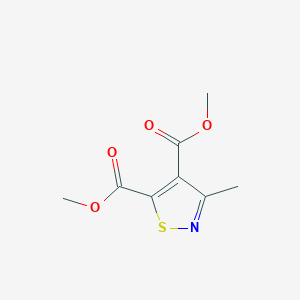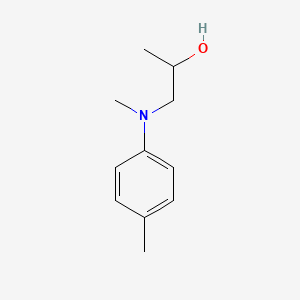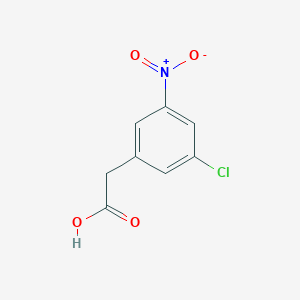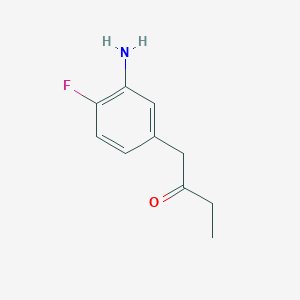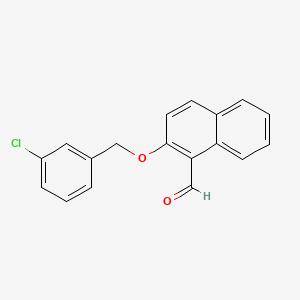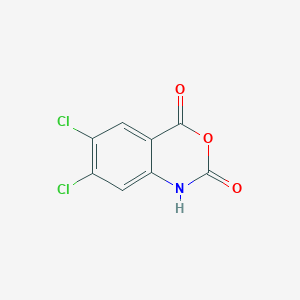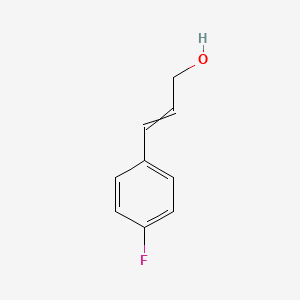
(E)-3-(4-FLUOROPHENYL)PROP-2-EN-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-FLUOROPHENYL)PROP-2-EN-1-OL is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propene chain with a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-FLUOROPHENYL)PROP-2-EN-1-OL typically involves the reaction of 4-fluorobenzaldehyde with allyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance the reaction rate and yield. The use of continuous flow reactors can further improve the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(E)-3-(4-FLUOROPHENYL)PROP-2-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the propene chain can be reduced to form the corresponding saturated alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used to replace the fluorine atom.
Major Products
Oxidation: Formation of 3-(4-Fluorophenyl)-2-propenal or 3-(4-Fluorophenyl)-2-propanoic acid.
Reduction: Formation of 3-(4-Fluorophenyl)-propan-1-ol.
Substitution: Formation of 3-(4-Methoxyphenyl)-2-propene-1-ol.
科学研究应用
(E)-3-(4-FLUOROPHENYL)PROP-2-EN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (E)-3-(4-FLUOROPHENYL)PROP-2-EN-1-OL involves its interaction with various molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological effects.
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)-2-propene-1-ol: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Bromophenyl)-2-propene-1-ol: Similar structure but with a bromine atom instead of fluorine.
3-(4-Methoxyphenyl)-2-propene-1-ol: Similar structure but with a methoxy group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (E)-3-(4-FLUOROPHENYL)PROP-2-EN-1-OL imparts unique chemical properties, such as increased electronegativity and stability, compared to its analogs with other substituents. This makes it particularly valuable in applications where these properties are advantageous.
属性
分子式 |
C9H9FO |
|---|---|
分子量 |
152.16 g/mol |
IUPAC 名称 |
3-(4-fluorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H9FO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6,11H,7H2 |
InChI 键 |
BJVFNYWWCGKVNR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=CCO)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Silane, [(4,5-dihydro-2-furanyl)oxy]trimethyl-](/img/structure/B8607542.png)
